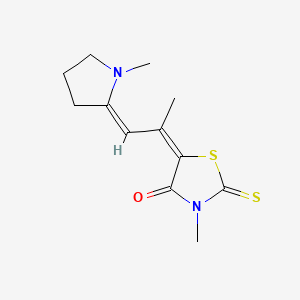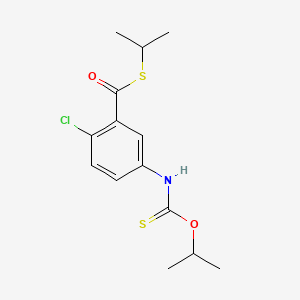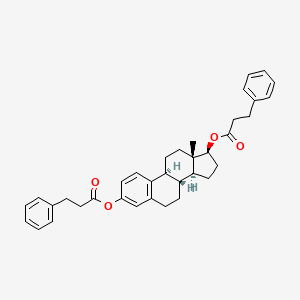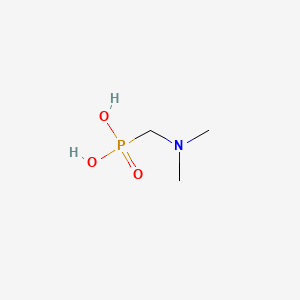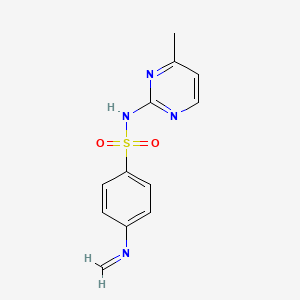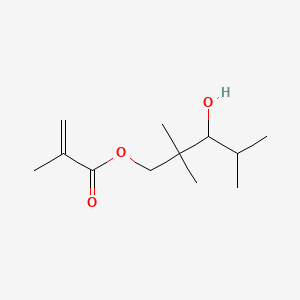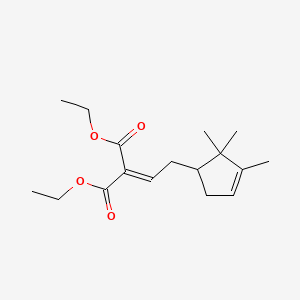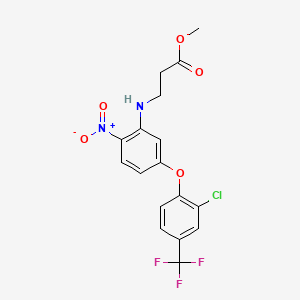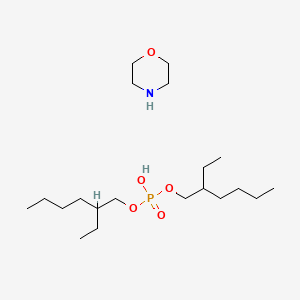
Einecs 278-945-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stearic acid, compound with 2,2’,2’‘-nitrilotriethanol, typically involves the reaction of stearic acid with 2,2’,2’'-nitrilotriethanol under controlled conditions. The reaction is carried out in a solvent medium, often under reflux conditions to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where stearic acid and 2,2’,2’'-nitrilotriethanol are mixed in precise stoichiometric ratios. The reaction is monitored for temperature and pressure to optimize yield and purity. Post-reaction, the mixture undergoes purification processes such as filtration, distillation, and drying to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions
Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Utilized in the development of pharmaceutical formulations and as an excipient in drug delivery systems.
Industry: Applied in the production of cosmetics, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Stearic acid: A fatty acid commonly used in the production of soaps and cosmetics.
2,2’,2’'-nitrilotriethanol: A triol used in the formulation of detergents and emulsifiers.
Uniqueness
Stearic acid, compound with 2,2’,2’‘-nitrilotriethanol, is unique due to its combined properties of both stearic acid and 2,2’,2’'-nitrilotriethanol. This combination enhances its functionality and makes it suitable for a broader range of applications compared to its individual components .
Propiedades
Número CAS |
78543-31-4 |
|---|---|
Fórmula molecular |
C20H44NO5P |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) hydrogen phosphate;morpholine |
InChI |
InChI=1S/C16H35O4P.C4H9NO/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-3-6-4-2-5-1/h15-16H,5-14H2,1-4H3,(H,17,18);5H,1-4H2 |
Clave InChI |
YMTGVLJHVUTIHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


